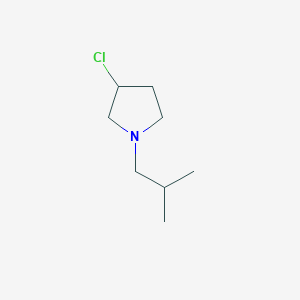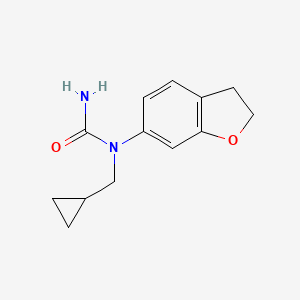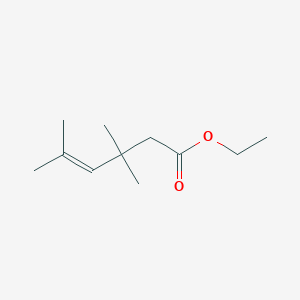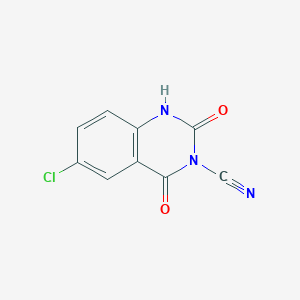![molecular formula C14H11BrN2O3 B14595204 Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- CAS No. 60849-64-1](/img/structure/B14595204.png)
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-: is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom and an aminobenzoyl group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- typically involves multi-step organic reactions. One common method might include:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: to introduce the bromine atom at the desired position.
Amidation: to attach the aminobenzoyl group.
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atom or the amino group, leading to debromination or reduction to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.
Biology: In biological research, derivatives of benzoic acid are often explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: Medicinal chemistry applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, such compounds could be used in the synthesis of dyes, polymers, or other materials with specific properties.
Wirkmechanismus
The mechanism of action for benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-aminobenzoyl-5-bromo-: Lacks the additional amino group.
Benzoic acid, 2-[(2-aminobenzoyl)amino]-: Lacks the bromine atom.
Benzoic acid, 2-[(2-nitrobenzoyl)amino]-5-bromo-: Contains a nitro group instead of an amino group.
Uniqueness: The presence of both the bromine atom and the aminobenzoyl group in benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60849-64-1 |
|---|---|
Molekularformel |
C14H11BrN2O3 |
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
2-[(2-aminobenzoyl)amino]-5-bromobenzoic acid |
InChI |
InChI=1S/C14H11BrN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
CDQAPYARUNRXLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
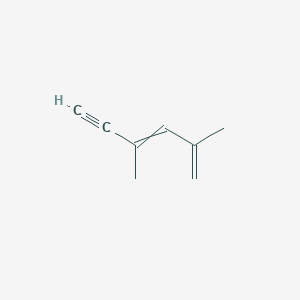

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
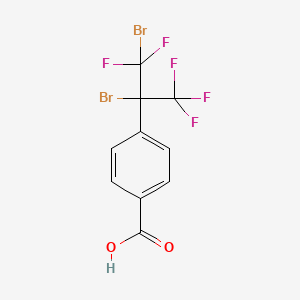
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
